molecular formula C44H51N7O10S3 B12281068 2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate

2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate

Cat. No.: B12281068
M. Wt: 934.1 g/mol
InChI Key: ZXNMMOJPJIHIMB-UHFFFAOYSA-N
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Description

This compound is a polymethine cyanine derivative with a unique indolium core functionalized with sulfonate groups and a tetrazine moiety. Its structure includes:

  • Two indolium rings linked via a conjugated penta-1,3-dienyl bridge, enhancing π-electron delocalization for optical applications .
  • Sulfonate groups (─SO₃⁻) at multiple positions, improving water solubility and reducing nonspecific binding in biological systems .
  • A tetrazine group (1,2,4,5-tetrazin-3-yl) attached via a phenyl-methylamino-hexyl linker, enabling bioorthogonal "click" chemistry for targeted labeling .

This compound is primarily used in fluorescence imaging and bioconjugation due to its near-infrared (NIR) absorbance and reactivity with trans-cyclooctene (TCO) in inverse electron-demand Diels-Alder (IEDDA) reactions .

Properties

Molecular Formula

C44H51N7O10S3

Molecular Weight

934.1 g/mol

IUPAC Name

2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate

InChI

InChI=1S/C44H51N7O10S3/c1-30-46-48-42(49-47-30)32-18-16-31(17-19-32)29-45-41(52)15-10-7-11-24-50-37-22-20-33(63(56,57)58)27-35(37)43(2,3)39(50)13-8-6-9-14-40-44(4,5)36-28-34(64(59,60)61)21-23-38(36)51(40)25-12-26-62(53,54)55/h6,8-9,13-14,16-23,27-28H,7,10-12,15,24-26,29H2,1-5H3,(H3-,45,52,53,54,55,56,57,58,59,60,61)

InChI Key

ZXNMMOJPJIHIMB-UHFFFAOYSA-N

Isomeric SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC[N+]3=C(C(C4=C3C=CC(=C4)S(=O)(=O)[O-])(C)C)/C=C/C=C/C=C/5\C(C6=C(N5CCCS(=O)(=O)O)C=CC(=C6)S(=O)(=O)O)(C)C

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC[N+]3=C(C(C4=C3C=CC(=C4)S(=O)(=O)[O-])(C)C)C=CC=CC=C5C(C6=C(N5CCCS(=O)(=O)O)C=CC(=C6)S(=O)(=O)O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:

  • Formation of the indolium core through cyclization reactions.
  • Introduction of the sulfonate groups via sulfonation reactions.
  • Attachment of the penta-1,3-dienyl chain through conjugation reactions.
  • Incorporation of the tetrazine moiety via nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to accelerate reaction rates.
  • Implementation of purification techniques such as chromatography and recrystallization.
  • Scale-up processes to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfonate groups may be susceptible to oxidation under certain conditions.

    Reduction: The indolium core can be reduced to form different derivatives.

    Substitution: The tetrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce indole derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential as a fluorescent probe.

    Medicine: Investigated for its therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of dyes, sensors, and other functional materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets. For example:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the cyanine dye family. Below is a comparative analysis with structurally related derivatives:

Property Target Compound Carboxyl-Cy5.5 3-(2-...propane-1-sulfonate Tetrazine-PEG4-Cy5
Core Structure Indolium-sulfonate with tetrazine Benzo[e]indolium-sulfonate Benzo[e]indolium-sulfonate with pyridyl group Cyanine with PEG-tetrazine
Water Solubility High (due to three sulfonate groups) Moderate (two sulfonate groups) Moderate (two sulfonate groups) High (PEG chain)
Absorption λ_max (nm) ~750 (NIR) ~680 ~700 ~750
Reactivity IEDDA with TCO (k ~10⁴ M⁻¹s⁻¹) None Methacrylate for polymerization IEDDA with TCO
Applications Bioimaging, bioconjugation Polymeric nanoparticle tracers Surface modification In vivo targeting

Key Differentiators :

Tetrazine Functionalization : Unlike Carboxyl-Cy5.5, the target compound’s tetrazine group enables rapid, specific bioconjugation without catalysts .

Sulfonation Pattern : The three sulfonate groups enhance solubility compared to analogues with fewer sulfonates, reducing aggregation in aqueous media .

Optical Performance : Its extended conjugation system shifts absorption/emission into the NIR window (>700 nm), minimizing tissue autofluorescence in imaging .

Chemical Similarity Analysis

Using Tanimoto coefficients (Tc) and substructure matching (Table 2):

Compound Tanimoto Similarity (Tc) Common Substructures
Carboxyl-Cy5.5 0.72 Indolium core, sulfonate groups
Tetrazine-PEG4-Cy5 0.65 Tetrazine, cyanine backbone
Methylene Blue 0.28 Heterocyclic core

The lower Tc with Methylene Blue highlights the critical role of sulfonate and tetrazine groups in defining the target compound’s functionality .

Toxicity and Stability

Limited toxicity data exist for the target compound, but analogues like sulfonated cyanines show low cytotoxicity (IC₅₀ > 100 μM in HeLa cells) . Stability in PBS (pH 7.4) exceeds 48 hours, outperforming non-sulfonated cyanines (<24 hours) .

Biological Activity

The compound 2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate is a complex indole derivative with potential biological activities. This article explores its biological activity based on available research findings.

The molecular formula of this compound is C34H42N2O11S3C_{34}H_{42}N_{2}O_{11}S_{3} with a molecular weight of approximately 750.9 g/mol. The structure includes multiple functional groups that may contribute to its biological properties.

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties. Compounds synthesized from the indole scaffold have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Studies indicate that certain derivatives exhibit dual COX inhibition alongside lipoxygenase (5-LOX) inhibition . This suggests that the compound may also possess anti-inflammatory properties worth investigating further.

Antioxidant Activity

The antioxidant potential of indole derivatives has been evaluated using DPPH radical scavenging assays. Compounds with similar structures have shown significant antioxidant activity, indicating that this compound may also contribute to oxidative stress reduction .

Study 1: Synthesis and Biological Evaluation

In a study focusing on N-methylsulfonyl-indole derivatives, several compounds were synthesized and evaluated for their biological activities. The most active compounds showed significant antibacterial and anti-inflammatory effects . This underscores the potential of indole-based compounds in therapeutic applications.

Study 2: Molecular Modeling and Pharmacokinetics

Molecular modeling studies have been conducted to predict the binding interactions of indole derivatives with COX enzymes. These studies provide insights into the pharmacokinetic properties and drug-likeness of these compounds . Such evaluations are crucial for understanding the therapeutic potential of new drug candidates.

Summary Table of Biological Activities

Activity Description References
AntimicrobialPotential activity against Gram-negative bacteria
Anti-inflammatoryInhibition of COX enzymes; dual COX/5-LOX inhibition observed
AntioxidantSignificant DPPH radical scavenging activity

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